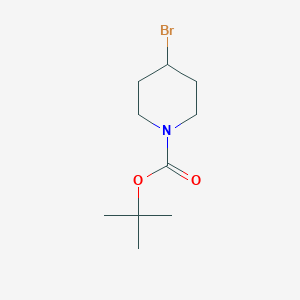
tert-Butyl 4-bromopiperidine-1-carboxylate
概要
説明
tert-Butyl 4-bromopiperidine-1-carboxylate: is a chemical compound with the molecular formula C10H18BrNO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is commonly used as an intermediate in organic synthesis. This compound is characterized by the presence of a bromine atom attached to the piperidine ring and a tert-butyl ester group at the nitrogen atom.
準備方法
Synthetic Routes and Reaction Conditions: tert-Butyl 4-bromopiperidine-1-carboxylate can be synthesized through several methods. One common method involves the bromination of tert-butyl piperidine-1-carboxylate. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the bromination process and prevent over-bromination .
Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, is crucial for large-scale production .
化学反応の分析
Types of Reactions: tert-Butyl 4-bromopiperidine-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The compound can be reduced to tert-butyl piperidine-1-carboxylate using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: Oxidative reactions can convert the piperidine ring to a piperidone derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Nucleophilic Substitution: Products include tert-butyl 4-azidopiperidine-1-carboxylate or tert-butyl 4-thiocyanatopiperidine-1-carboxylate.
Reduction: The major product is tert-butyl piperidine-1-carboxylate.
Oxidation: The major product is tert-butyl 4-oxopiperidine-1-carboxylate.
科学的研究の応用
Chemistry: tert-Butyl 4-bromopiperidine-1-carboxylate is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It serves as a building block for the preparation of more complex molecules.
Biology and Medicine: In medicinal chemistry, this compound is used in the synthesis of potential drug candidates. It is particularly valuable in the development of piperidine-based drugs, which have applications in treating neurological disorders and other diseases .
Industry: In the chemical industry, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it a valuable intermediate for various industrial processes .
作用機序
The mechanism of action of tert-butyl 4-bromopiperidine-1-carboxylate depends on its specific applicationThe tert-butyl ester group provides stability and can be easily removed under acidic conditions to yield the corresponding carboxylic acid .
類似化合物との比較
- tert-Butyl 4-chloropiperidine-1-carboxylate
- tert-Butyl 4-iodopiperidine-1-carboxylate
- tert-Butyl 4-fluoropiperidine-1-carboxylate
Comparison: tert-Butyl 4-bromopiperidine-1-carboxylate is unique due to the presence of the bromine atom, which provides specific reactivity in nucleophilic substitution reactions. Compared to its chloro, iodo, and fluoro counterparts, the bromine atom offers a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .
特性
IUPAC Name |
tert-butyl 4-bromopiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12-6-4-8(11)5-7-12/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZBWIYHDNQHMET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20573882 | |
| Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180695-79-8 | |
| Record name | tert-Butyl 4-bromopiperidine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20573882 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-bromopiperidine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of N-Boc-4-bromopiperidine in the synthesis of Toll-like receptor 7/8 antagonists?
A: N-Boc-4-bromopiperidine serves as a key building block in the synthesis of Toll-like receptor 7/8 antagonists. Specifically, it acts as the electrophilic coupling partner in a Suzuki-Miyaura cross-coupling reaction. This reaction forms a new C(sp2)-C(sp3) bond between the piperidine ring and an indole-containing nucleophile. [] This coupling step is crucial for constructing the core structure of TLR 7/8 antagonist molecules, such as afimetoran.
Q2: How does the structure of the N-protecting group on the piperidine ring affect the efficiency of the Suzuki-Miyaura cross-coupling reaction?
A: The research demonstrated that the size of the N-alkyl substituent on the phenoxyimine (FI) ligand of the cobalt catalyst significantly influences the reaction rate. Smaller N-alkyl substituents led to faster reaction rates. This observation led to the development of more efficient cobalt catalysts bearing phenoxyoxazoline (FOx) and phenoxythiazoline (FTz) ligands. [] While the study doesn't directly modify the N-Boc protecting group on N-Boc-4-bromopiperidine, it highlights the importance of steric factors in the reaction. It's possible that using a smaller N-protecting group on the piperidine ring could also affect the reaction rate, but further investigation is needed.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

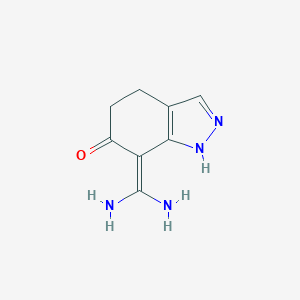
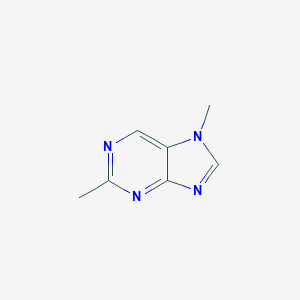


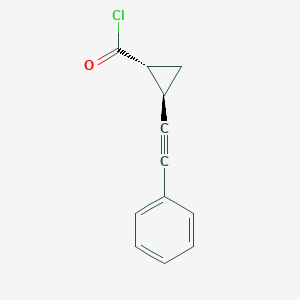
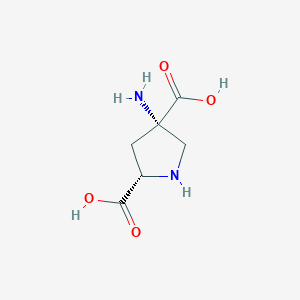
![2-[2-(Aminooxy)ethyl]pyridine](/img/structure/B60512.png)
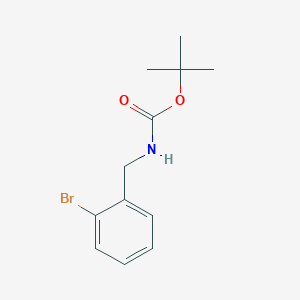
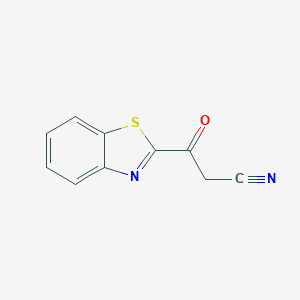
![2,2-Difluoro-benzo[1,3]dioxole-5-boronic acid](/img/structure/B60524.png)
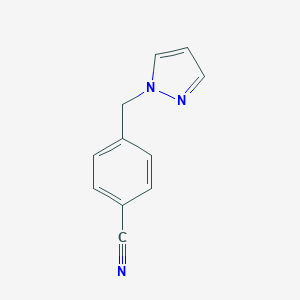
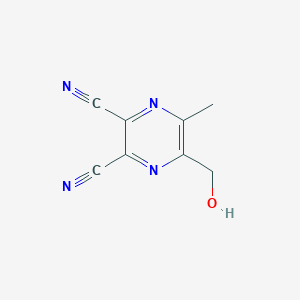
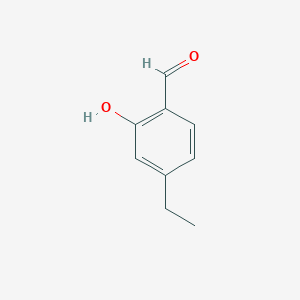
![[2-[[cyclohexyl(methyl)amino]methyl]pyridin-3-yl] N,N-dimethylcarbamate;oxalic acid](/img/structure/B60529.png)
